amine](/img/structure/B13282595.png)
[(5-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine
Description
(5-Bromothiophen-2-yl)methylamine (CAS: 750559-62-7) is a brominated thiophene derivative featuring a (3-methoxypropyl)amine substituent. Thiophene-based compounds are widely studied due to their electronic properties, which make them valuable in pharmaceuticals, agrochemicals, and materials science . The 5-bromo substitution on the thiophene ring introduces electron-withdrawing effects, while the methoxypropyl group enhances solubility through hydrogen bonding. This compound is commercially available (AK Scientific) and serves as a precursor for cross-coupling reactions or bioactive molecule synthesis .
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C9H14BrNOS/c1-12-6-2-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3 |
InChI Key |
AOFJCLNGYKOTTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (5-Bromothiophen-2-yl)methylamine are not widely documented, the compound is generally produced in small quantities for research purposes . The production process involves standard organic synthesis techniques and purification methods to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(5-Bromothiophen-2-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Bromine Position
The position of bromine on the thiophene ring significantly impacts electronic and steric properties:
- (5-Bromothiophen-2-yl)methylamine : Bromine at the 5-position directs electrophilic substitution to the 2- and 4-positions of the thiophene, favoring conjugation with the methylamine group .
Aromatic Ring Variations
Compound | Aromatic Ring | Key Substituents | Molecular Weight (g/mol) |
---|---|---|---|
(5-Bromothiophen-2-yl)methylamine | Thiophene | Br (5-position), methoxypropyl | ~263.0 |
(3,5-Dichlorophenyl)methylamine | Phenyl | Cl (3,5-positions), methoxypropyl | ~247.9 |
2-amino-N-(3-methoxypropyl)benzamide | Phenyl | NH2, methoxypropyl, benzamide | 208.26 |
Reactivity in Cross-Coupling
The 5-bromo substituent in the target compound positions it as a candidate for Suzuki-Miyaura coupling, similar to 2-bromo-3-hexylthiophene derivatives (). Bromine at the 5-position offers superior leaving-group ability compared to 3-bromo isomers .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
Thiophene derivatives generally exhibit higher thermal stability than phenyl analogs. Crystallographic tools (e.g., SHELX, WinGX) could resolve structural features influencing melting points .
Pharmaceutical Relevance
Materials Science
- Conjugated Polymers : Bromothiophenes are precursors for conductive polymers. The 5-bromo isomer’s conjugation efficiency surpasses 3-bromo variants .
Biological Activity
(5-Bromothiophen-2-yl)methylamine is a compound that combines a brominated thiophene ring with a methoxypropyl amine moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula and weight are approximately and 264.18 g/mol, respectively.
Structural Characteristics
The structural features of (5-Bromothiophen-2-yl)methylamine contribute to its reactivity and biological potential. The brominated thiophene component is known for its ability to engage in various chemical reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(5-Bromothiophen-2-yl)methylamine | Brominated thiophene + methoxypropyl amine | Potential for diverse biological activity |
5-Bromo-2-thiophenemethylamine | Brominated thiophene + methyl amine | Strong antimicrobial activity |
3-Methoxypropylamine | Simple propyl amine | Used as a corrosion inhibitor |
Biological Activities
Research indicates that compounds containing thiophene rings and amine functionalities exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can possess significant antimicrobial activity against various pathogens. For instance, (5-Bromothiophen-2-yl)methylamine may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Activity : Some derivatives of brominated thiophenes have demonstrated cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The presence of the methoxypropyl group may enhance these effects by improving solubility or bioavailability.
- Neurological Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Activity : A study assessing the antimicrobial efficacy of brominated thiophene derivatives found that compounds with similar structures to (5-Bromothiophen-2-yl)methylamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of thiophene-based compounds on various cancer cell lines indicated that certain derivatives led to reduced viability and increased apoptosis, highlighting their potential as anticancer agents.
Research Findings
Recent findings suggest that the biological activity of (5-Bromothiophen-2-yl)methylamine is influenced by its structural components:
- Mechanisms of Action : The antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of metabolic processes. In cancer cells, the compound might induce apoptosis via mitochondrial pathways.
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties, including moderate lipophilicity and potential for oral bioavailability, making it a candidate for further development in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.